2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
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Overview
Description
2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diphenylpyrimidine with thiourea in ethanol under reflux conditions to form the thione derivative. This intermediate is then treated with sodium hydroxide to yield the desired pyridazinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer properties have been explored, with studies showing promising results against certain cancer cell lines.
Industry: Could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The exact mechanism of action of 2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylpyrimido[4’,5’4,5]thieno[2,3-c]pyridazin-8(7H)-one: Shares a similar core structure but lacks the acetamide group.
7-(arylideneamino)-3,4-diphenylpyrimido[4’,5’4,5]thieno[2,3-c]pyridazin-8(7H)-one: Contains an arylideneamino group instead of the acetamide group
Uniqueness
The presence of the acetamide group in 2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide imparts unique properties, such as increased solubility and potential for forming hydrogen bonds. These features can enhance its biological activity and make it a more versatile compound for various applications .
Properties
Molecular Formula |
C22H15N5O2S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C22H15N5O2S/c23-15(28)11-27-12-24-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)25-26-21(17)30-20(19)22(27)29/h1-10,12H,11H2,(H2,23,28) |
InChI Key |
DIZWKUKLJNYMHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)CC(=O)N)SC3=NN=C2C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)CC(=O)N)SC3=NN=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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